5-Ethoxy-2-methylbenzoic acid
Overview
Description
5-Ethoxy-2-methylbenzoic acid: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as benzamides, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, a class of compounds to which 5-ethoxy-2-methylbenzoic acid belongs, can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function, potentially influencing its interaction with its targets.
Biochemical Pathways
Benzamides, which are structurally similar, have been shown to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Similar compounds have shown antioxidant and antibacterial activities . For instance, some benzamides have exhibited effective metal chelate activity and in vitro growth inhibitory activity against different bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Ethoxy-2-methylbenzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
The cellular effects of this compound are not well-documented. Benzoic acid derivatives are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid derivatives can participate in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the reaction of 2-methylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound can be converted to 5-ethoxy-2-methylbenzaldehyde or this compound.
Reduction: The reduction of the carboxylic acid group yields 5-ethoxy-2-methylbenzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the ethoxy group, resulting in different chemical and biological properties.
5-Ethyl-2-methylbenzoic acid: Similar structure but with an ethyl group instead of an ethoxy group, leading to variations in reactivity and applications.
2,3-Dimethoxybenzoic acid: Contains two methoxy groups, which significantly alter its chemical behavior compared to 5-Ethoxy-2-methylbenzoic acid.
Uniqueness: this compound is unique due to the presence of both an ethoxy and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
5-ethoxy-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZXWXJHPVZVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901610 | |
Record name | NoName_743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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